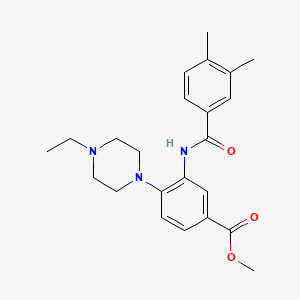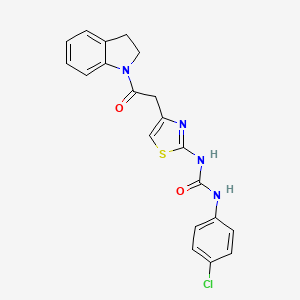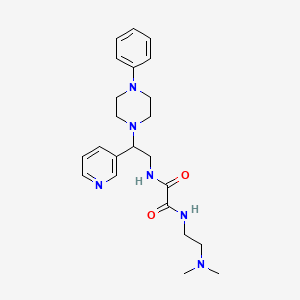![molecular formula C23H21ClFN3O B11285523 2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide](/img/structure/B11285523.png)
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide is a complex organic compound that features a combination of isoquinoline, pyridine, and benzamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyridine intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
科学研究应用
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Chloro-N~1~-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-(3-pyridyl)ethyl]-6-fluorobenzamide: shares similarities with other benzamide derivatives and isoquinoline-based compounds.
Isoquinoline derivatives: Known for their diverse biological activities.
Pyridine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C23H21ClFN3O |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-6-fluorobenzamide |
InChI |
InChI=1S/C23H21ClFN3O/c24-19-8-3-9-20(25)22(19)23(29)27-14-21(17-7-4-11-26-13-17)28-12-10-16-5-1-2-6-18(16)15-28/h1-9,11,13,21H,10,12,14-15H2,(H,27,29) |
InChI 键 |
MOGILUHEPXBPPC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B11285440.png)
![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285445.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11285447.png)
![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285448.png)


![1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane](/img/structure/B11285460.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11285465.png)
![1-{[4-(Dimethylamino)phenyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11285471.png)

![Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11285502.png)
![N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide](/img/structure/B11285504.png)
![N-(3-chlorophenyl)-3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285515.png)

